(4-Aminophenyl)(cyclopropyl)methanone hydrochloride
Description
(4-Aminophenyl)(cyclopropyl)methanone hydrochloride is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol It is a hydrochloride salt form of (4-Aminophenyl)(cyclopropyl)methanone, which is characterized by the presence of an aminophenyl group and a cyclopropyl group attached to a methanone moiety
Properties
IUPAC Name |
(4-aminophenyl)-cyclopropylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7H,1-2,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMWFFONTXTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303021-35-4 | |
| Record name | 4-cyclopropanecarbonylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(cyclopropyl)methanone hydrochloride typically involves the reaction of 4-aminobenzophenone with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(cyclopropyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that (4-Aminophenyl)(cyclopropyl)methanone hydrochloride may exhibit several biological activities due to its structural characteristics:
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.
- Ligand Activity : The amino group may facilitate binding to various receptors or enzymes, influencing neurotransmitter systems or enzyme activity.
- Potential Neuroactivity : Compounds with cyclopropyl groups often show neuroactive properties, making this compound a candidate for neurological studies.
Case Studies and Research Findings
Several studies have explored the implications of compounds similar to this compound:
- A study on abacavir analogues demonstrated that modifications in the cyclopropyl moiety can affect T-cell activation and hypersensitivity reactions. This highlights the importance of structural variations in drug design and their biological implications .
- Another investigation focused on the synthesis and characterization of various derivatives of aminophenyl compounds, showing promising results in enzyme inhibition and potential therapeutic effects against diseases like Alzheimer's through acetylcholinesterase inhibition .
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)(cyclopropyl)methanone: The parent compound without the hydrochloride salt form.
(4-Aminophenyl)(cyclopropyl)methanol: A reduced form of the compound.
(4-Aminophenyl)(cyclopropyl)quinone: An oxidized derivative.
Uniqueness
(4-Aminophenyl)(cyclopropyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(4-Aminophenyl)(cyclopropyl)methanone hydrochloride, with the chemical formula C11H12ClN and CAS number 303021-35-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Weight : 201.68 g/mol
- Structure : The compound features a cyclopropyl group attached to an aminophenyl moiety, which is critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : The compound has shown promising results against multiple cancer cell lines. For instance, it was evaluated against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, demonstrating IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively, indicating potent growth inhibition .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of similar compounds exhibit significant antibacterial and antifungal activities:
- Inhibition Studies : Compounds with similar structures have shown effective inhibition against various bacterial strains, suggesting that this compound may also possess these properties .
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of this compound in vivo using mouse models. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
Study 2: Antimicrobial Properties
A comparative analysis with other known antimicrobial agents revealed that the compound exhibited comparable activity against certain Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways that control cell growth and apoptosis.
Q & A
Q. What in silico tools guide the design of stable formulations for long-term storage?
- Methodological Answer : QSPR models predict hygroscopicity and photostability. For hydrochloride salts, moisture content (<0.5% w/w) is critical; use Karl Fischer titration and store under nitrogen in amber vials .
Key Data Sources
- Structural analogs : (cyclopropyl-fluorophenyl derivatives), (azetidine analogs).
- Receptor assays : (neurotransmitter modulation), (docking studies).
- Analytical methods : (USP standards), (impurity profiling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
